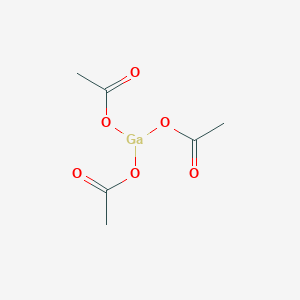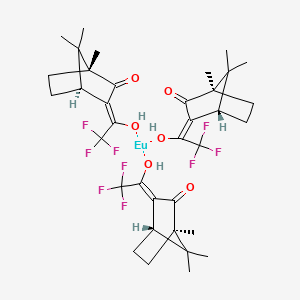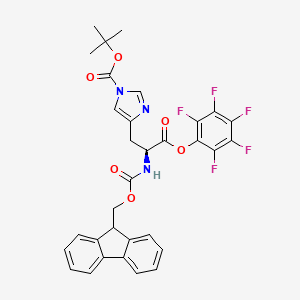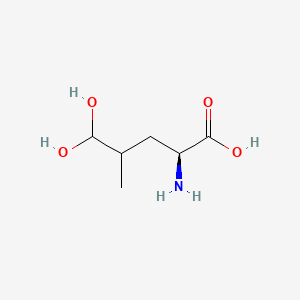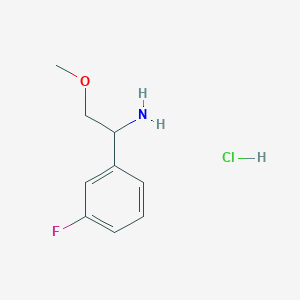
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The presence of deuterium atoms in its structure makes it particularly interesting for research purposes, as deuterium can influence the compound’s metabolic stability and pharmacokinetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and trideuteriomethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting benzaldehyde with trideuteriomethylamine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, or other halogenating agents.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on biological systems, particularly in understanding metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can alter the compound’s binding affinity and metabolic stability, leading to unique pharmacological effects. The compound may interact with enzymes, receptors, or other proteins, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2R)-1-phenyl-2-(methylamino)propan-1-ol
- (1R,2R)-1-phenyl-2-(ethylamino)propan-1-ol
- (1R,2R)-1-phenyl-2-(isopropylamino)propan-1-ol
Uniqueness
The incorporation of deuterium atoms in (1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol distinguishes it from similar compounds. Deuterium can enhance the compound’s metabolic stability and reduce its rate of degradation, making it a valuable tool in drug development and other research applications.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
168.25 g/mol |
IUPAC-Name |
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10+/m1/s1/i2D3 |
InChI-Schlüssel |
KWGRBVOPPLSCSI-DWHXCNOZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N[C@H](C)[C@@H](C1=CC=CC=C1)O |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
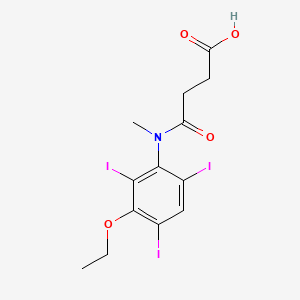
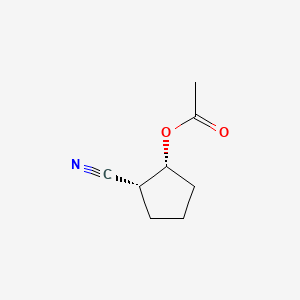
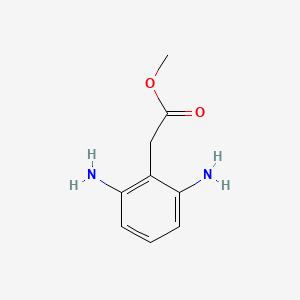
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
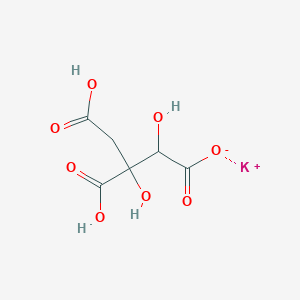
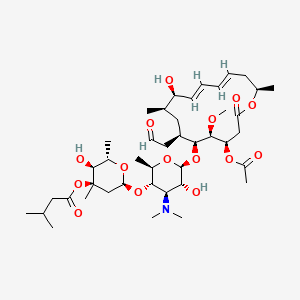
![N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B13830189.png)
